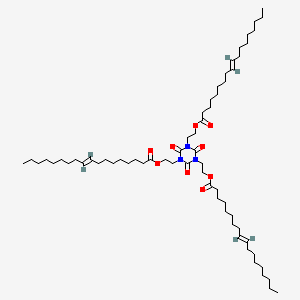
6-(4-(Pyrrolidin-1-yl)piperidin-1-yl)-3,3'-bipyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-(Pyrrolidin-1-yl)piperidin-1-yl)-3,3’-bipyridine is a complex organic compound that features a bipyridine core substituted with pyrrolidine and piperidine groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(Pyrrolidin-1-yl)piperidin-1-yl)-3,3’-bipyridine typically involves multi-step organic reactions. One common method includes the coupling of 3,3’-bipyridine with pyrrolidine and piperidine derivatives under controlled conditions. The reaction often employs palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, which is known for its efficiency in forming carbon-carbon bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.
化学反应分析
Types of Reactions
6-(4-(Pyrrolidin-1-yl)piperidin-1-yl)-3,3’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of nitrogen atoms in the structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced forms of the compound.
科学研究应用
Chemistry
In chemistry, 6-(4-(Pyrrolidin-1-yl)piperidin-1-yl)-3,3’-bipyridine is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and material science .
Biology and Medicine
Its unique structure allows it to interact with biological targets, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials. Its properties can be tailored to enhance the performance of these materials in various applications .
作用机制
The mechanism of action of 6-(4-(Pyrrolidin-1-yl)piperidin-1-yl)-3,3’-bipyridine involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. This binding can modulate the activity of the target, leading to various biological effects .
相似化合物的比较
Similar Compounds
- 6-(Piperidin-1-yl)pyridin-3-ylboronic acid
- 6-(1-Pyrrolidinyl)-3-pyridinylboronic acid
- 6-(Hydroxymethyl)pyridine-3-boronic acid
Uniqueness
6-(4-(Pyrrolidin-1-yl)piperidin-1-yl)-3,3’-bipyridine is unique due to its dual substitution with both pyrrolidine and piperidine groups. This dual substitution enhances its ability to form stable complexes and interact with a wide range of molecular targets, making it more versatile compared to similar compounds .
属性
CAS 编号 |
919495-95-7 |
|---|---|
分子式 |
C19H24N4 |
分子量 |
308.4 g/mol |
IUPAC 名称 |
5-pyridin-3-yl-2-(4-pyrrolidin-1-ylpiperidin-1-yl)pyridine |
InChI |
InChI=1S/C19H24N4/c1-2-11-22(10-1)18-7-12-23(13-8-18)19-6-5-17(15-21-19)16-4-3-9-20-14-16/h3-6,9,14-15,18H,1-2,7-8,10-13H2 |
InChI 键 |
FQBLAXIYXVZZAI-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2CCN(CC2)C3=NC=C(C=C3)C4=CN=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B15248186.png)
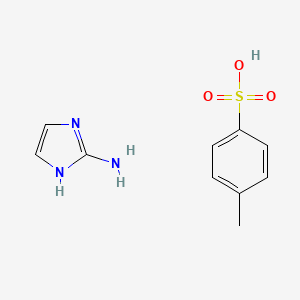
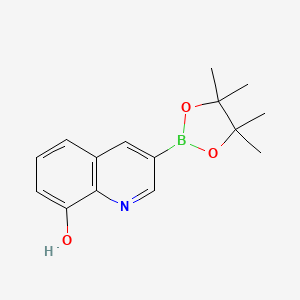
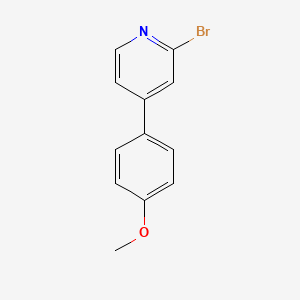
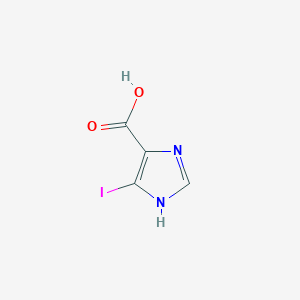
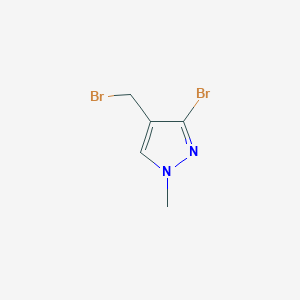
![Lithium thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B15248248.png)
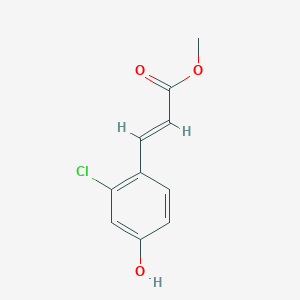
![2-(m-Tolyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B15248254.png)

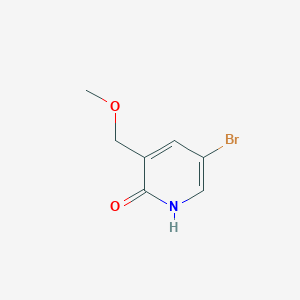
![(8S)-6-[2-(4-methoxyphenyl)ethyl]-2-(2-phenylethyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B15248270.png)
